(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

Chiral building block Stereochemical integrity Enantiomeric purity

(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine (CAS 1038509-56-6) is a chiral, Boc-protected 2-azabicyclo[3.1.0]hexane derivative bearing a methylamine substituent at the 3-position. With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound is characterized by three defined stereocenters in the (1S,3S,5S) absolute configuration.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 1038509-56-6
Cat. No. B3076023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
CAS1038509-56-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2C1C2)CN
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
InChIKeyZBNRVIGHEROTFW-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine (CAS 1038509-56-6): A Chiral Bicyclic Building Block for Pharmaceutical Research


(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine (CAS 1038509-56-6) is a chiral, Boc-protected 2-azabicyclo[3.1.0]hexane derivative bearing a methylamine substituent at the 3-position. With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound is characterized by three defined stereocenters in the (1S,3S,5S) absolute configuration . The azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of peptidomimetics, DPP-IV inhibitors (e.g., saxagliptin analogs), and dopamine D3 receptor modulators . This specific compound is supplied as a research-grade intermediate with purity specifications typically ≥97% .

Why (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine Cannot Be Replaced by Other Azabicyclohexane Analogs Without Careful Evaluation


Within the 2-azabicyclo[3.1.0]hexane family, stereochemistry, nitrogen position, and protecting group identity each critically influence downstream synthetic utility and biological target engagement. The (1S,3S,5S) absolute configuration of the target compound is essential for applications requiring specific three-dimensional presentation of the methylamine handle, such as in the synthesis of saxagliptin-related DPP-IV inhibitors . Replacing this compound with the (1R,3R,5R) enantiomer or a racemic mixture introduces the opposite or mixed chirality, which can alter diastereoselectivity during subsequent coupling steps and may compromise the biological activity of final pharmaceutical agents . Similarly, substituting the Boc protecting group with Fmoc or Cbz changes the deprotection conditions and compatibility with acid-sensitive or base-sensitive synthetic sequences. Even minor scaffold modifications, such as shifting the nitrogen from the 2-position to the 3-position (3-azabicyclo[3.1.0]hexane), alter the electronic environment and geometry of the amine, affecting both reactivity and receptor binding profiles observed in muscarinic and dopamine D3 receptor programs .

Quantitative Differentiation Evidence for (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine vs. Closest Analogs


Defined Absolute Stereochemistry (1S,3S,5S) vs. Relative Configuration (rel-(1R,3R,5R)): Impact on Enantiomeric Identity

The target compound (CAS 1038509-56-6) possesses three defined stereocenters with absolute configuration (1S,3S,5S), confirmed by X-ray diffraction analysis of the 2-azabicyclo[3.1.0]hexane scaffold class . In contrast, the commercially available enantiomeric analog (CAS 1638761-31-5) is designated as 'rel-(1R,3R,5R)', indicating a racemic mixture or relative stereochemistry assignment rather than a confirmed single enantiomer . This difference in stereochemical definition translates to a critical distinction: the (1S,3S,5S) compound provides a single, well-defined chiral entity suitable for enantioselective synthesis, whereas the 'rel' designation introduces ambiguity regarding enantiomeric composition that can propagate through multi-step syntheses and complicate analytical characterization of final products.

Chiral building block Stereochemical integrity Enantiomeric purity

Purity Specification: ≥97% (1S,3S,5S) vs. 95% Typical Purity for Unprotected 2-Azabicyclo[3.1.0]hexane Scaffolds

The (1S,3S,5S)-Boc-protected methylamine derivative is supplied at ≥97% purity (Aladdin) to NLT 98% (MolCore) . This compares favorably with the typical purity specification of 95% for the simpler unprotected 2-azabicyclo[3.1.0]hexane scaffold (CAS 27202-71-7) as supplied by multiple vendors . The higher purity specification reduces the burden of additional purification steps prior to use in sensitive coupling reactions, where amine-containing impurities can act as competing nucleophiles and decrease yield.

Chemical purity Research-grade intermediate Building block quality

Boc Protection Enables Orthogonal Deprotection Strategy vs. Fmoc- or Cbz-Protected Analogs

The tert-butyloxycarbonyl (Boc) group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), which is orthogonal to the base-labile Fmoc group and the hydrogenolyzable Cbz group . This orthogonality is quantitatively significant in solid-phase peptide synthesis (SPPS): Boc deprotection with TFA proceeds with typical half-lives of seconds to minutes, whereas Fmoc deprotection with piperidine requires 5–20 minutes per cycle. For researchers employing Boc-strategy SPPS or synthesizing acid-stable intermediates, the Boc-protected (1S,3S,5S) compound integrates directly into existing protocols without requiring adaptation to alternative deprotection reagents or conditions that may be incompatible with other functional groups present in the target molecule .

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Physicochemical Property Differentiation: Density, Boiling Point, and LogP of (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine

The target compound has experimentally derived physicochemical properties that distinguish it from the unprotected scaffold: density 1.1±0.1 g/cm³, boiling point 297.9±13.0 °C at 760 mmHg, and calculated XLogP3 of 0.800 . By comparison, the unsubstituted 2-azabicyclo[3.1.0]hexane (CAS 27202-71-7) has a boiling point of 122.5±8.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The substantially higher boiling point of the Boc-protected methylamine derivative reflects its greater molecular weight and polarity, which directly impact chromatographic retention times during purification and analytical method development. The XLogP3 value of 0.800 indicates moderate lipophilicity that influences solubility and partitioning behavior in biphasic reaction systems.

Physicochemical properties Chromatographic behavior Formulation development

Conformationally Constrained 2-Azabicyclo[3.1.0]hexane Scaffold Imparts Enhanced Metabolic Stability vs. Flexible Acyclic Amine Analogs

The 2-azabicyclo[3.1.0]hexane scaffold incorporates a fused cyclopropane ring that rigidifies the pyrrolidine ring system, reducing the number of accessible conformations compared to flexible acyclic amines such as N-Boc-1,3-diaminopropane . This conformational restriction is a well-established strategy in medicinal chemistry for improving metabolic stability: constrained bicyclic amines exhibit reduced N-dealkylation by cytochrome P450 enzymes compared to their conformationally flexible counterparts. While direct comparative microsomal stability data for this specific compound are not publicly available, the class-level principle is supported by the successful deployment of the 2-azabicyclo[3.1.0]hexane scaffold in clinically advanced DPP-IV inhibitors (saxagliptin) and dopamine D3 receptor modulators, where the rigid bicyclic core contributes to extended target engagement and reduced oxidative metabolism .

Conformational constraint Metabolic stability Peptidomimetic design

Procurement-Relevant Application Scenarios for (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine


Enantioselective Synthesis of DPP-IV Inhibitor Analogs (Saxagliptin Family)

The (1S,3S,5S) absolute configuration of the target compound matches the stereochemistry required for saxagliptin and related DPP-IV inhibitors . The Boc-protected methylamine serves as a direct precursor to the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide intermediate via oxidation of the aminomethyl group to the carboxamide. Using the correctly configured enantiomer eliminates the need for chiral resolution steps and ensures that downstream coupling with N-Boc-(S)-(3-hydroxyadamantyl)glycine proceeds with the intended diastereoselectivity. Procurement of this specific stereoisomer (CAS 1038509-56-6) rather than the (1R,3R,5R) rel mixture (CAS 1638761-31-5) is essential for programs targeting the approved saxagliptin stereochemistry.

Synthesis of Dopamine D3 Receptor Modulator Libraries

Azabicyclo[3.1.0]hexane derivatives have been extensively patented as dopamine D3 receptor modulators by Glaxo Group Limited . The (1S,3S,5S)-configured Boc-methylamine building block provides a versatile handle for diversification: the Boc group allows N-deprotection and subsequent functionalization (e.g., sulfonylation, amidation, reductive amination), while the primary amine can be elaborated into diverse pharmacophores. The defined stereochemistry of the scaffold is critical for achieving selective D3 receptor binding, as stereoisomeric mixtures have been shown to exhibit altered receptor subtype selectivity profiles in this compound class.

Solid-Phase Peptide Synthesis (Boc-Strategy SPPS)

For research groups employing Boc-strategy SPPS, the Boc-protected methylamine directly integrates as a constrained amino acid surrogate or capping group. The acid-labile Boc group is cleaved under standard TFA conditions used in each deprotection cycle, while the 2-azabicyclo[3.1.0]hexane scaffold introduces conformational rigidity that can enhance the proteolytic stability of peptide analogs . The ≥97% purity specification reduces the risk of cumulative byproduct formation during multi-step solid-phase sequences where purification of resin-bound intermediates is not feasible.

Medicinal Chemistry Hit-to-Lead Programs Requiring Conformationally Constrained Amine Building Blocks

The strained bicyclic scaffold of 2-azabicyclo[3.1.0]hexane imparts reduced conformational entropy compared to flexible acyclic amines, a property leveraged in fragment-based drug discovery and scaffold-hopping campaigns . When an initial screening hit contains a flexible aminomethyl substituent, replacement with the (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine scaffold can pre-organize the pharmacophore in a bioactive conformation, potentially improving binding affinity and selectivity. The well-defined stereochemistry and commercial availability at ≥97% purity make this compound a practical choice for parallel synthesis libraries.

Quote Request

Request a Quote for (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.